tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is to react tert-butyl carbamate with (1S)-1-(piperidin-4-yl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbamate group.
Substitution: Substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Piperidine N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amine groups during multi-step synthesis processes .
Biology: In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring.
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: Contains a piperazine ring instead of a piperidine ring.
tert-Butyl N-[(1S)-1-(piperidin-4-yl)methyl]carbamate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate is unique due to its specific combination of a tert-butyl group, a piperidine ring, and a carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-piperidin-4-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREFOLREHRBMLM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCNCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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